molecular formula C10H13BO3 B12068126 [3-(2-Methyloxetan-2-yl)phenyl]boronic acid CAS No. 1261999-43-2

[3-(2-Methyloxetan-2-yl)phenyl]boronic acid

Cat. No.: B12068126
CAS No.: 1261999-43-2
M. Wt: 192.02 g/mol
InChI Key: ZTCMDGTXEZVWQT-UHFFFAOYSA-N
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Description

2-(3-Phenylboronic acid)-2-methyl-oxetane is an organoboron compound that combines the structural features of boronic acids and oxetanes Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, while oxetanes are valued for their strained ring systems which can undergo various chemical transformations

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-phenylboronic acid)-2-methyl-oxetane typically involves the formation of the oxetane ring followed by the introduction of the boronic acid group. One common method is the cyclization of a suitable precursor, such as a halomethyl phenylboronic acid derivative, under basic conditions to form the oxetane ring. The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide in aprotic solvents such as tetrahydrofuran (THF).

Industrial Production Methods: While specific industrial production methods for 2-(3-phenylboronic acid)-2-methyl-oxetane are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Phenylboronic acid)-2-methyl-oxetane can undergo a variety of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents like hydrogen peroxide or sodium perborate.

    Reduction: The oxetane ring can be reduced to a diol under catalytic hydrogenation conditions.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium perborate.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.

Major Products:

    Oxidation: Phenol derivatives.

    Reduction: Diol derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

2-(3-Phenylboronic acid)-2-methyl-oxetane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling.

    Biology: Potential use in the development of boron-containing drugs and as a probe for studying biological systems.

    Medicine: Investigated for its potential in drug delivery systems and as a component in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(3-phenylboronic acid)-2-methyl-oxetane in chemical reactions involves the unique reactivity of both the boronic acid and oxetane moieties. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The oxetane ring, due to its ring strain, can undergo ring-opening reactions, providing access to a variety of functionalized products.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the oxetane ring, making it less versatile in certain synthetic applications.

    2-Methyl-Oxetane: Does not contain the boronic acid group, limiting its use in Suzuki-Miyaura coupling reactions.

    3-Phenyl-2-Methyl-Oxetane: Similar structure but without the boronic acid functionality, reducing its applicability in boron-specific reactions.

Uniqueness: 2-(3-Phenylboronic acid)-2-methyl-oxetane is unique due to the combination of boronic acid and oxetane functionalities, allowing it to participate in a wide range of chemical reactions and making it a valuable compound in both synthetic and applied chemistry.

Properties

CAS No.

1261999-43-2

Molecular Formula

C10H13BO3

Molecular Weight

192.02 g/mol

IUPAC Name

[3-(2-methyloxetan-2-yl)phenyl]boronic acid

InChI

InChI=1S/C10H13BO3/c1-10(5-6-14-10)8-3-2-4-9(7-8)11(12)13/h2-4,7,12-13H,5-6H2,1H3

InChI Key

ZTCMDGTXEZVWQT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C2(CCO2)C)(O)O

Origin of Product

United States

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